molecular formula C24H27N5OS B2805287 N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide CAS No. 689266-40-8

N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide

Cat. No.: B2805287
CAS No.: 689266-40-8
M. Wt: 433.57
InChI Key: HOHMCPRDQSZTES-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a complex organic compound that features an indole moiety linked to a quinazoline derivative through a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Quinazoline Derivative Synthesis: The quinazoline ring can be formed through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Linking the Indole and Quinazoline Units: The indole and quinazoline units are linked through a hexanamide chain, which can be introduced via amide bond formation using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The amide and sulfanylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction of the quinazoline ring can produce tetrahydroquinazoline derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: It may be used in the development of new materials with specific properties, such as semiconductors or catalysts.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the quinazoline derivative may inhibit specific kinases or other proteins. The exact mechanism would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-6-[(2-oxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide: Similar structure but with an oxo group instead of a sulfanylidene group.

    N-[2-(1H-indol-3-yl)ethyl]-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide: Similar structure but with a thioxo group instead of a sulfanylidene group.

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide is unique due to the presence of both an indole moiety and a quinazoline derivative linked through a hexanamide chain. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-6-[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c30-22(25-15-13-17-16-27-20-10-5-3-8-18(17)20)12-2-1-7-14-26-23-19-9-4-6-11-21(19)28-24(31)29-23/h3-6,8-11,16,19,27H,1-2,7,12-15H2,(H,25,30)(H,26,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKCLZRNFVGFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN=C3C4C=CC=CC4=NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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